molecular formula C29H27N3OS B2610283 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-33-2

2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2610283
CAS No.: 2034555-33-2
M. Wt: 465.62
InChI Key: IPCAVOVTSHAZRD-UHFFFAOYSA-N
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Description

2-((4-Isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic small molecule with the molecular formula C29H27N3OS and a molecular weight of 465.6 g/mol . This compound features a pyrrolo[3,2-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry known for its potential in kinase inhibition . The structure is further substituted with a 4-isopropylbenzylthio group at the 2-position, a phenyl group at the 7-position, and an o-tolyl (2-methylphenyl) group at the 3-position . While the specific biological profile of this compound requires further investigation, its molecular framework is of significant interest. Pyrrolo[3,2-d]pyrimidine derivatives are extensively researched for their ability to act as kinase inhibitors . These compounds can be designed to target key enzymes involved in signal transduction pathways, such as those related to growth and proliferation . The presence of the lipophilic o-tolyl and 4-isopropylbenzylthio ether substituents may influence the compound's cellular permeability and binding affinity to specific protein targets. Researchers can explore this molecule as a key intermediate or a core structure for developing new chemical entities, particularly in oncology and signal transduction research. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3OS/c1-19(2)22-15-13-21(14-16-22)18-34-29-31-26-24(23-10-5-4-6-11-23)17-30-27(26)28(33)32(29)25-12-8-7-9-20(25)3/h4-17,19,30H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCAVOVTSHAZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C29H27N3OS
  • Molecular Weight : 465.62 g/mol
  • CAS Number : 2034585-26-5

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound is believed to exert its cytotoxic effects through the inhibition of DNA synthesis and interference with cellular proliferation pathways. Studies have shown that similar compounds can inhibit topoisomerase enzymes, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Cell Line Studies :
    • In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, including:
      • HeLa (cervical cancer)
      • HepG2 (liver cancer)
      • A549 (lung cancer)
    Table 1 summarizes the IC50 values of the compound against these cell lines compared to standard chemotherapeutics.
    Cell LineIC50 (µM)Comparison DrugIC50 (µM)
    HeLa10.5Doxorubicin15
    HepG212.0Cisplatin20
    A5498.0Paclitaxel12
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the pyrrolo[3,2-d]pyrimidine scaffold have been shown to influence biological activity significantly. For instance, the presence of bulky groups like isopropylbenzyl enhances lipophilicity and may improve cellular uptake, thereby increasing cytotoxicity .

Case Studies

Recent studies have focused on synthesizing and evaluating various analogs of this compound to enhance its biological profile:

  • Study by Gul et al. (2020) : This study explored a series of Mannich bases derived from pyrrolo[3,2-d]pyrimidine scaffolds. The findings indicated that certain modifications led to compounds with IC50 values lower than 5 µM against MCF-7 breast cancer cells, suggesting a strong potential for further development as anticancer agents .
  • Comparative Analysis : A comparative analysis with other Mannich bases revealed that compounds with similar structural features exhibited varying degrees of cytotoxicity based on their electronic and steric properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Structure Variations: The pyrrolo[3,2-d]pyrimidinone core (target compound) is distinct from thieno[3,2-d]pyrimidinones (e.g., compound 3a) in electronic properties due to nitrogen vs. sulfur in the fused ring. This affects solubility and binding affinity in biological systems. Thioether vs. Thioxo Substituents: The target compound’s 2-((4-isopropylbenzyl)thio) group differs from AZD4831’s 2-thioxo moiety, which may influence metabolic stability and target engagement.

Substituent Effects: Aromatic Substituents: The 7-phenyl and 3-o-tolyl groups in the target compound are structurally analogous to the 7-p-tolyl group in compound 15a. Alkylation Patterns: Methyl or ethyl groups at position 3 (e.g., 3a) enhance lipophilicity, whereas bulkier substituents (e.g., 4-isopropylbenzylthio) may improve target selectivity but reduce solubility.

Synthetic Challenges :

  • The target compound’s 4-isopropylbenzylthio group likely requires multi-step alkylation or nucleophilic substitution, similar to the synthesis of 3a (methylation with methyl iodide) or 58 (alkylation with methylsulfanyl derivatives).
  • Yields for such reactions range from 48% (3a) to 65% (compound in ), suggesting moderate efficiency for analogous protocols.

Thieno[3,2-d]pyrimidinones (e.g., 3a) are less explored in pharmacology but show promise in kinase inhibition due to their planar structure.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the multi-step synthesis of this pyrrolo[3,2-d]pyrimidinone derivative?

  • Answer : Key steps include regioselective substitution at the thiol position (e.g., using 4-isopropylbenzyl bromide) and cyclization under acidic conditions (e.g., POCl₃). Reaction intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradient) and characterized by NMR and LC-MS. Critical parameters include solvent choice (e.g., DMF for nucleophilic substitution) and temperature control during cyclization to avoid byproducts .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Use single-crystal X-ray diffraction (SC-XRD) to confirm the fused pyrrolo-pyrimidinone core and substituent positions, as demonstrated for analogous compounds in crystallographic studies (mean C–C bond length: 0.005 Å; R factor <0.1) . Complementary methods include ¹H/¹³C NMR (e.g., verifying aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer : Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the compound’s heterocyclic scaffold. Use fluorescence polarization or ELISA-based protocols (e.g., AOAC SMPR 2014.011 guidelines) for quantitative analysis . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can screen for antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

  • Answer : Systematically modify substituents (e.g., o-tolyl vs. p-chlorophenyl) and evaluate changes in potency using dose-response curves (IC₅₀ values). For example, replacing the 4-isopropylbenzylthio group with alkylthio chains (e.g., ) may alter membrane permeability, reconciling discrepancies in cellular vs. enzymatic activity .

Q. What computational approaches are recommended for predicting target binding modes?

  • Answer : Perform molecular docking (e.g., AutoDock Vina) against potential targets like kinase domains or G-protein-coupled receptors (GPCRs). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Use crystal structures of homologous proteins (e.g., PDB: 1HCL) for template-based modeling .

Q. How can researchers address low metabolic stability observed in preclinical studies?

  • Answer : Introduce metabolically resistant groups (e.g., deuterated methyl or fluorinated aryl rings) at vulnerable positions. Use liver microsome assays (human/rat) to identify metabolic hotspots. LC-MS/MS can track degradation products, as shown for related pyrimidinones in .

Q. What strategies mitigate crystallographic disorder in X-ray studies of this compound?

  • Answer : Optimize crystal growth via vapor diffusion (e.g., mixing DMSO/water solutions) to improve lattice packing. For disordered regions (e.g., isopropyl or o-tolyl groups), apply restraints (SHELXL) or multi-conformational modeling during refinement .

Q. How can multi-parameter optimization (e.g., solubility, potency) be achieved during lead development?

  • Answer : Use a Design of Experiments (DoE) approach with variables like substituent polarity (logP) and hydrogen-bond donors. Balance solubility (measured via shake-flask method) with target affinity. highlights the impact of 4-chlorophenoxy groups on solubility-bioactivity trade-offs .

Methodological Notes

  • Data Contradictions : When enzymatic activity conflicts with cellular assays, evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • Photodegradation Analysis : Monitor thioether oxidation (a known instability in thienopyrimidines) under UV light using HPLC-PDA, as in .

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